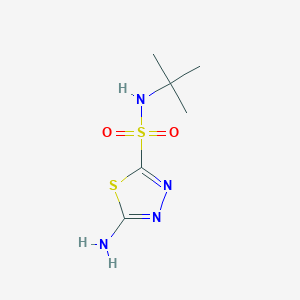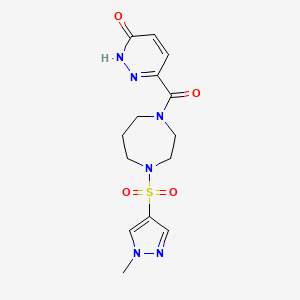
6-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H18N6O4S and its molecular weight is 366.4. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Directed Regiospecificity in Heterocyclic Synthesis
Directed regiospecificity plays a critical role in the synthesis of heterocyclic compounds, including pyrazolo[3,4-d]-pyridazin-4(5H)-one derivatives, showcasing the compound's utility in producing diverse heterocyclic frameworks with potential applications in medicinal chemistry and material sciences (Jelen et al., 1991).
Heterocyclic Fused 2,5-Dihydrothiophene S,S-Dioxides as Precursors
The use of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides as precursors to generate heterocyclic o-quinodimethanes highlights the compound's significance in the synthesis of novel heterocyclic structures, which could have implications in the development of new pharmaceuticals or materials (Chaloner et al., 1992).
Synthesis of Optically Pure Cyclopropanes
The synthesis of optically pure cyclopropanes through the denitrogenation of sulfinyl and sulfonyl pyrazolines demonstrates the compound's utility in asymmetric synthesis, which is crucial for the production of chiral drugs and molecules with specific optical activities (Cruz Cruz et al., 2009).
Antimicrobial Activity of Pyrimidine Derivatives
The study of new antimicrobial additives based on pyrimidine derivatives incorporated into polyurethane varnish and printing ink paste reveals the compound's potential application in enhancing antimicrobial properties of surfaces, which could be beneficial in healthcare settings and industries requiring sterile environments (El‐Wahab et al., 2015).
Synthesis and Evaluation of Antimicrobial Agents
The synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety for their antimicrobial properties showcase the compound's role in developing new antibacterial and antifungal agents, which is crucial in combating resistant microbial strains (Darwish et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Tyrosine Kinase c-Met . The c-Met receptor plays a crucial role in many cellular processes, including growth, regeneration, and healing. It is often deregulated in various types of cancers, contributing to tumor growth and metastasis .
Mode of Action
This compound acts as an inhibitor of c-Met . By binding to the c-Met receptor, it prevents the receptor from activating its downstream signaling pathways. This inhibition can disrupt the growth and spread of cancer cells that rely on c-Met signaling .
Biochemical Pathways
The c-Met receptor is part of the hepatocyte growth factor (HGF)/c-Met signaling axis . When this pathway is inhibited, it can affect various downstream effects, including cell proliferation, survival, and motility. This can lead to a decrease in tumor growth and metastasis .
Pharmacokinetics
The compound has been found to have a narrow therapeutic window in cardio-related safety . It was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats . Due to these factors, the compound was terminated as a preclinical candidate .
Result of Action
The inhibition of the c-Met receptor by this compound can lead to a decrease in tumor growth and metastasis. It also has broad phosphodiesterase family inhibition, which led to myocardial degeneration in rats .
properties
IUPAC Name |
3-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4S/c1-18-10-11(9-15-18)25(23,24)20-6-2-5-19(7-8-20)14(22)12-3-4-13(21)17-16-12/h3-4,9-10H,2,5-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJQYBHLPGEXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958034.png)

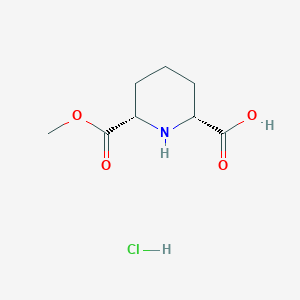
![N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2958037.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2958040.png)
![4-Fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2958043.png)
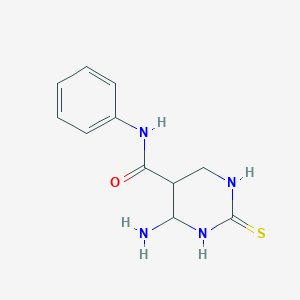
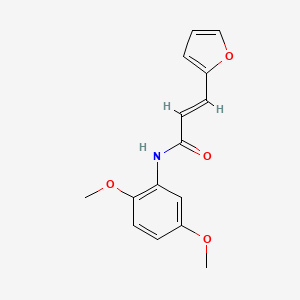
![{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2958049.png)
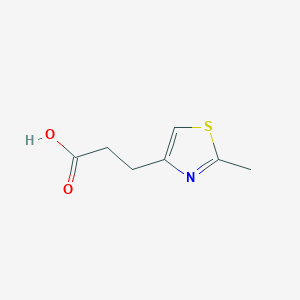
![1-[(2-Methylphenyl)methyl]-4-prop-1-en-2-yltriazole](/img/structure/B2958052.png)
![2-(3-morpholinopropyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2958053.png)
![2-(4-Bromo-benzoylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B2958055.png)
